molecular formula C23H20N2O4S B2820735 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine CAS No. 823828-70-2

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B2820735
CAS No.: 823828-70-2
M. Wt: 420.48
InChI Key: AXSXPGYTWDESFO-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the nitrogen atom of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)benzenesulfonyl chloride
  • 4-methoxythioanisole
  • 2-methoxyphenyl isocyanate

Uniqueness

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a benzenesulfonyl group and an oxazole ring is particularly noteworthy, as it allows for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-19-14-12-17(13-15-19)16-24-22-23(30(26,27)20-10-6-3-7-11-20)25-21(29-22)18-8-4-2-5-9-18/h2-15,24H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSXPGYTWDESFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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